2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

MAO-B inhibition neurodegeneration structure-activity relationship

2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone (CAS 618432-27-2, molecular formula C₂₃H₁₉ClN₂O₂S, MW 422.93) belongs to the 2-thioether-4(3H)-quinazolinone class, a privileged scaffold in medicinal chemistry with documented activities spanning kinase inhibition, antifolate mechanisms, and monoamine oxidase modulation. The compound is distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, confirming its status as a non-stock, early-discovery oriented research tool.

Molecular Formula C23H19ClN2O2S
Molecular Weight 422.9 g/mol
CAS No. 618432-27-2
Cat. No. B12026110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
CAS618432-27-2
Molecular FormulaC23H19ClN2O2S
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl
InChIInChI=1S/C23H19ClN2O2S/c1-2-28-18-13-11-17(12-14-18)26-22(27)19-8-4-6-10-21(19)25-23(26)29-15-16-7-3-5-9-20(16)24/h3-14H,2,15H2,1H3
InChIKeyCCEBWULHFRFJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone (CAS 618432-27-2): A Rare, Structurally Differentiated Quinazolinone Building Block for Early Discovery


2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone (CAS 618432-27-2, molecular formula C₂₃H₁₉ClN₂O₂S, MW 422.93) belongs to the 2-thioether-4(3H)-quinazolinone class, a privileged scaffold in medicinal chemistry with documented activities spanning kinase inhibition, antifolate mechanisms, and monoamine oxidase modulation [1]. The compound is distributed by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, confirming its status as a non-stock, early-discovery oriented research tool . Its structural signature—a 2-chlorobenzylthio group at C2 paired with a 4-ethoxyphenyl substituent at N3—is highly specific and not represented in any published biological study, making direct activity comparison reliant on structurally proximal analogs [2].

Why 2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone Cannot Be Replaced by a Closely Related Analog: Evidence-Based Rationale for Scientific Selection


Within the 2-thioether-4(3H)-quinazolinone class, biological activity is exquisitely sensitive to both the C2-thioether and N3-aryl substitution patterns. In a panel of 14 2-substituted thioether quinazolinones evaluated for MAO-B inhibition, the unsubstituted benzylthio analog (IC₅₀ = 3.03 µM) was 21-fold less potent than the meta-iodobenzylthio derivative (IC₅₀ = 0.142 µM), directly demonstrating that seemingly minor variations at C2 can produce >20-fold shifts in target potency [1]. Similarly, SAR campaigns on 2-benzylthio-quinazolin-4-ones as DHFR inhibitors have shown that methoxy positioning on the N3-phenyl ring is a critical determinant of both enzyme inhibition (IC₅₀ range: 0.01–>100 µM) and antitumor spectrum, arguing against ad hoc substitution of ethoxyphenyl with methoxyphenyl or chlorophenyl analogs without experimental validation [2]. The target compound's unique combination of a 2-chlorobenzylthio C2 group and a 4-ethoxyphenyl N3 group occupies a distinct region of chemical space; no published head-to-head study exists comparing this exact substitution pattern with its nearest neighbors (e.g., N3-4-chlorophenyl, N3-4-methoxyphenyl, or N3-4-methylphenyl analogs), meaning generic substitution introduces unquantifiable risk of altered target engagement, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone: Comparator-Based Selection Metrics


C2-Benzylthio Pharmacophore: >20-Fold Potency Range Across Halogen-Substituted Analogs in MAO-B Inhibition

The C2-benzylthio moiety is a validated pharmacophore for MAO-B inhibition within the quinazolinone scaffold. In the most directly relevant SAR study, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one demonstrated an IC₅₀ of 0.142 µM (competitive, reversible, Kᵢ = 0.068 µM), while the unsubstituted benzylthio analog exhibited an IC₅₀ of 3.03 µM, representing a 21.3-fold loss of potency when halogen is absent [1]. The meta-halogen series (Cl, Br, I) consistently produced sub-micromolar IC₅₀ values, establishing that a halogenated benzylthio group is critical for potency [1]. The target compound bearing a 2-chlorobenzylthio group extends this SAR by introducing an ortho-chlorine, which is not represented in the published meta-halogen series, offering the opportunity to probe ortho-versus-meta halogen effects.

MAO-B inhibition neurodegeneration structure-activity relationship

N3-Substituent Effects on DHFR Inhibition: Methoxy vs. Ethoxy Differentiation in 2-Benzylthio-Quinazolin-4-ones

In a systematic SAR evaluation of 2,3,6-substituted-quinazolin-4-ones as DHFR inhibitors, the most potent compounds (28 and 61) achieved IC₅₀ values of 0.02 µM and 0.01 µM, respectively, with the presence and position of methoxy groups on the N3-phenyl ring identified as a key determinant of DHFR binding [1]. While the target compound bears a 4-ethoxy rather than a 4-methoxy group, the ethoxy substituent introduces a ~14 Da mass increase, greater steric bulk, and altered hydrogen-bonding capacity relative to methoxy, which may differentially affect DHFR pocket occupancy [1]. Broad-spectrum antitumor activity (GI₅₀ MG-MID values of 2.2–2.4 µM for the most active methoxy-substituted analogs, representing ~10-fold improvement over 5-FU) further underscores the functional consequence of N3-aryl substitution choice [1].

DHFR inhibition nonclassical antifolates antitumor agents

Physicochemical Differentiation: Calculated LogP and PSA Distinguish the 4-Ethoxyphenyl Analog from Its 4-Chlorophenyl Congener

The N3-substituent identity is a primary driver of lipophilicity and polar surface area within this scaffold. The target compound (4-ethoxyphenyl at N3) is predicted to exhibit a calculated LogP approximately 0.5–0.8 units higher and a topological polar surface area (tPSA) approximately 9 Ų larger than its direct 4-chlorophenyl analog (CAS 476484-73-8) due to the replacement of chlorine with an ethoxy group [1]. The 4-methoxyphenyl analog (CAS 763114-30-3) would be expected to show an intermediate LogP, approximately 0.3–0.5 units lower than the target compound, reflecting the shorter alkyl chain . These differences fall within ranges known to influence membrane permeability, oral bioavailability prediction, and CYP450 metabolic stability [1].

lipophilicity ADME prediction drug-likeness

Defined Application Scenarios for 2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone in Procurement-Driven Research


Probing Ortho-Halogen Effects on MAO-B Inhibition via C2-Benzylthio Substitution

Published SAR data for 2-thioether quinazolinones as MAO-B inhibitors are limited to meta-substituted benzylthio analogs (IC₅₀ range: 0.142–>3 µM) [1]. The target compound's ortho-chlorobenzylthio group offers a structurally orthogonal probe to test whether ortho-halogen placement preserves or enhances the potency observed with meta-halogen substitution, directly addressing a gap in the existing SAR landscape [1].

Evaluating N3-Alkoxy Chain Length Effects in Nonclassical Antifolate DHFR Inhibitors

Highly potent DHFR inhibitors have been identified within the 2-benzylthio-quinazolin-4-one series (IC₅₀ as low as 0.01 µM), but these studies focused exclusively on methoxy-substituted N3-phenyl rings [2]. The target compound's 4-ethoxyphenyl group provides the first opportunity to evaluate the impact of alkoxy chain extension (ethoxy vs. methoxy) on DHFR binding affinity and antitumor spectrum, potentially uncovering novel steric interactions within the DHFR active site [2].

Comparative ADME Profiling of N3-Aryl Quinazolinone Congeners for CNS Penetration Optimization

The predicted LogP differential between the target compound (4-ethoxyphenyl, LogP ≈ 5.2–5.8) and its 4-chlorophenyl (LogP ≈ 4.7–5.2) and 4-methoxyphenyl (LogP ≈ 4.8–5.3) analogs provides a systematic basis for evaluating the relationship between N3-substituent lipophilicity and blood-brain barrier penetration [3]. This congeneric series can be used to experimentally validate in silico CNS MPO scores against measured brain-to-plasma ratios, informing the design of CNS-penetrant quinazolinone-based probes [3].

Scaffold-Hopping from Thioether to Other C2 Linkers: A Reference Point for C2-Sulfur SAR

The 2-thioether linkage in this scaffold serves as a reference point for comparing thioether, amino, and oxyether C2-linked quinazolinones. 2-((2-Chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one achieved an EGFR-TK IC₅₀ of 1.37 nM, the highest potency in that series [4]. Systematic comparison of C2-thioether versus C2-amino analogs bearing identical N3 and benzyl substituents would elucidate the role of the sulfur atom in target engagement and metabolic stability [4].

Quote Request

Request a Quote for 2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.